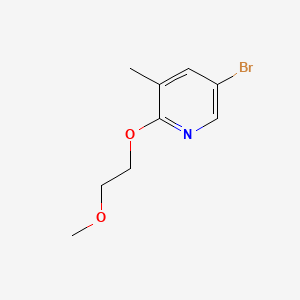

5-溴-2-(2-甲氧基乙氧基)-3-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

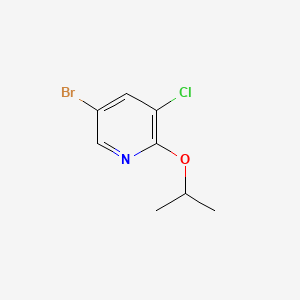

The synthesis of similar compounds has been documented. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of a compound is typically represented by its IUPAC name and InChI code. For example, the IUPAC name of 5-Bromo-2-(2-methoxyethoxy)pyrimidine is 5-bromo-2-(2-methoxyethoxy)pyrimidine and its InChI code is 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 .科学研究应用

Chemical Synthesis and Derivatives Formation

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, due to its structural uniqueness, serves as an essential intermediate in the synthesis of various chemical compounds. Research has explored its functionalization, demonstrating its utility in creating diverse derivatives. For instance, selective bromination of related compounds has allowed for the regioselective introduction of various electrophiles, highlighting its potential in synthetic chemistry for creating complex molecules with specific functional groups (Gray, Konopski, & Langlois, 1994). Additionally, its efficacy in synthesizing carboxylic acid derivatives, which play a crucial role as moieties in receptor antagonists, underscores its importance in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).

Biological Implications and Stem Cell Research

Interestingly, compounds structurally similar to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, such as Bromodeoxyuridine (BrdU), have been instrumental in biological studies, particularly in tracing DNA replication and understanding cell turnover kinetics. For example, BrdU's impact on neural stem cells' global DNA methylation and differentiation pathways provides insights into cellular processes and potential therapeutic applications in oncology and regenerative medicine (Schneider & d’Adda di Fagagna, 2012).

Heterocyclic Chemistry and Material Science

The compound's relevance extends to heterocyclic chemistry and materials science, where it contributes to synthesizing novel heterocyclic compounds and materials with potential electronic and photodynamic therapy applications. For instance, its derivatives have been employed in creating new zinc phthalocyanines with high singlet oxygen quantum yields, pivotal for photodynamic therapy, a promising cancer treatment method (Pişkin, Canpolat, & Öztürk, 2020).

Advanced Organic Synthesis Techniques

Furthermore, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a cornerstone in advanced organic synthesis techniques, facilitating the creation of complex organic structures through Suzuki cross-coupling reactions and other modern synthetic methodologies. These approaches enable the synthesis of a broad range of pyridine-based derivatives with varied biological activities, showcasing the compound's versatility in contributing to the development of new pharmaceuticals and organic materials (Ahmad et al., 2017).

安全和危害

属性

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGOCVKBCJPKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCCOC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726995 |

Source

|

| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |

CAS RN |

1288996-83-7 |

Source

|

| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)